Gloximonam
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Overview
Description
Gloximonam, also known as SQ 82,531, is a synthetic beta-lactam antibiotic. This class of antibiotics contains a beta-lactam ring in their molecular structure, similar to penicillin derivatives. This compound is orally absorbed and has demonstrated antibacterial activity against various bacteria, particularly those in the Enterobacteriaceae and Haemophilus influenzae families .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gloximonam is synthesized as an ester of oximonam, developed as a prodrug for oral use. The synthetic route involves the formation of tert-butyl 2-[2-[(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetyl]oxyacetate .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, purification, and quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Gloximonam undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Gloximonam has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-lactam antibiotics.
Biology: Investigated for its antibacterial properties and mechanisms of action.
Medicine: Explored for its potential use in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and pharmaceutical formulations
Mechanism of Action
Gloximonam exerts its antibacterial effects by binding to bacterial penicillin-binding proteins (PBP), particularly PBP 3 and PBP 1a. This binding interferes with bacterial cell wall integrity and synthesis, leading to cell lysis and death. This compound is effective against gram-negative bacteria, including many metallo-beta-lactamase producing strains .
Comparison with Similar Compounds
Aztreonam: Another beta-lactam antibiotic with a similar mechanism of action but different spectrum of activity.
Cefotaxime: A third-generation cephalosporin with a broader spectrum of activity.
Imipenem: A carbapenem antibiotic with a broader spectrum of activity and resistance to beta-lactamases.
Uniqueness: Gloximonam is unique in its specific activity against certain gram-negative bacteria and its oral bioavailability, which distinguishes it from other beta-lactam antibiotics .
Properties
CAS No. |
90850-05-8 |
---|---|
Molecular Formula |
C18H25N5O8S |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
tert-butyl 2-[2-[(2S,3S)-3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetyl]oxyacetate |
InChI |
InChI=1S/C18H25N5O8S/c1-9-13(21-15(26)14(22-28-5)10-8-32-17(19)20-10)16(27)23(9)30-7-11(24)29-6-12(25)31-18(2,3)4/h8-9,13H,6-7H2,1-5H3,(H2,19,20)(H,21,26)/b22-14+/t9-,13-/m0/s1 |
InChI Key |
QPWVHJDIDXILDG-HKOMJXKTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1OCC(=O)OCC(=O)OC(C)(C)C)NC(=O)/C(=N/OC)/C2=CSC(=N2)N |
SMILES |
CC1C(C(=O)N1OCC(=O)OCC(=O)OC(C)(C)C)NC(=O)C(=NOC)C2=CSC(=N2)N |
Canonical SMILES |
CC1C(C(=O)N1OCC(=O)OCC(=O)OC(C)(C)C)NC(=O)C(=NOC)C2=CSC(=N2)N |
Origin of Product |
United States |
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